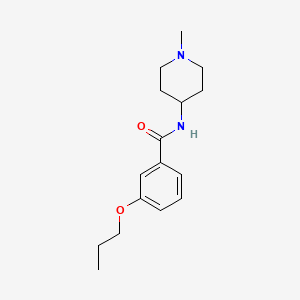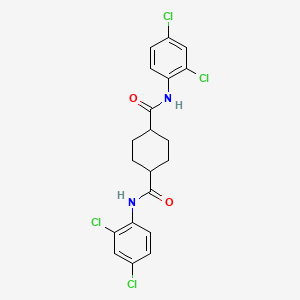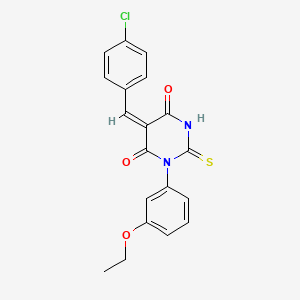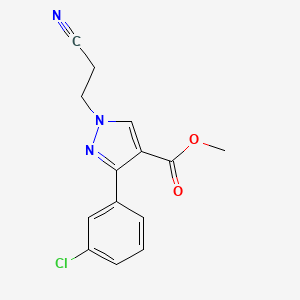
N-(1-methyl-4-piperidinyl)-3-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-4-piperidinyl)-3-propoxybenzamide, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a selective dopamine D3 receptor agonist, which means it has the ability to bind to and activate dopamine D3 receptors in the brain.
科学的研究の応用
N-(1-methyl-4-piperidinyl)-3-propoxybenzamide has been studied extensively for its potential applications in various fields of research. One of the most promising areas of research is in the treatment of drug addiction, particularly cocaine addiction. Studies have shown that N-(1-methyl-4-piperidinyl)-3-propoxybenzamide can reduce the rewarding effects of cocaine and decrease drug-seeking behavior in animal models. This suggests that N-(1-methyl-4-piperidinyl)-3-propoxybenzamide may have potential as a therapeutic agent for cocaine addiction in humans.
Another area of research where N-(1-methyl-4-piperidinyl)-3-propoxybenzamide shows promise is in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. N-(1-methyl-4-piperidinyl)-3-propoxybenzamide has been shown to stimulate dopamine release in the brain, which could potentially alleviate some of the symptoms of Parkinson's disease.
作用機序
The mechanism of action of N-(1-methyl-4-piperidinyl)-3-propoxybenzamide is related to its ability to bind to and activate dopamine D3 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in the reward system of the brain, and the activation of dopamine D3 receptors has been shown to reduce the rewarding effects of drugs of abuse such as cocaine. N-(1-methyl-4-piperidinyl)-3-propoxybenzamide also has some affinity for dopamine D2 receptors, but its selectivity for dopamine D3 receptors is what makes it a promising therapeutic agent for drug addiction.
Biochemical and Physiological Effects
N-(1-methyl-4-piperidinyl)-3-propoxybenzamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the brain, which could potentially alleviate some of the symptoms of Parkinson's disease. It has also been shown to reduce drug-seeking behavior in animal models of cocaine addiction, suggesting that it may have potential as a therapeutic agent for drug addiction in humans.
実験室実験の利点と制限
One of the advantages of using N-(1-methyl-4-piperidinyl)-3-propoxybenzamide in lab experiments is that it is a selective dopamine D3 receptor agonist, which means it has a specific target in the brain. This can make it easier to study the effects of dopamine D3 receptor activation on behavior and physiology. However, one limitation of using N-(1-methyl-4-piperidinyl)-3-propoxybenzamide in lab experiments is that it is not very water-soluble, which can make it difficult to administer to animals or humans.
将来の方向性
There are several future directions for research on N-(1-methyl-4-piperidinyl)-3-propoxybenzamide. One area of research that is currently being explored is the potential use of N-(1-methyl-4-piperidinyl)-3-propoxybenzamide in the treatment of other types of drug addiction, such as opioid addiction. Another area of research is the development of more water-soluble forms of N-(1-methyl-4-piperidinyl)-3-propoxybenzamide that can be administered more easily to animals or humans. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(1-methyl-4-piperidinyl)-3-propoxybenzamide, particularly in humans.
合成法
The synthesis of N-(1-methyl-4-piperidinyl)-3-propoxybenzamide involves several steps, starting with the reaction of 3-nitrobenzoic acid with propionyl chloride to form 3-nitrobenzoyl propionate. This intermediate is then reacted with 1-methyl-4-piperidinol to form the corresponding amide, which is subsequently reduced to N-(1-methyl-4-piperidinyl)-3-propoxybenzamide using a reducing agent such as lithium aluminum hydride. The final product is obtained as a white crystalline powder with a melting point of 115-117°C.
特性
IUPAC Name |
N-(1-methylpiperidin-4-yl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-11-20-15-6-4-5-13(12-15)16(19)17-14-7-9-18(2)10-8-14/h4-6,12,14H,3,7-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTQNKIPQAKTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983545.png)
![4-amino-N-(4-methylphenyl)-N'-[(4-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B4983555.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4983570.png)
![2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4983583.png)
![7-phenyl-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983588.png)


![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4983607.png)
![N,N-diethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4983631.png)
![3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4983634.png)

![7-methyl-3-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4983656.png)